Azide Acetic Acid
Description
Historical Context of Azide (B81097) Chemistry and its Evolution
The field of azide chemistry dates back to 1864, when Peter Griess first prepared phenyl azide. wikipedia.orgkit.edusigmaaldrich.com This discovery was followed by the work of Theodor Curtius in the 1890s, who discovered hydrazoic acid and developed the Curtius rearrangement, a reaction involving the thermal decomposition of acyl azides to form isocyanates. wikipedia.orgkit.edu Another foundational contribution came from Rolf Huisgen, who extensively studied and described the 1,3-dipolar cycloaddition reaction between azides and alkynes. wikipedia.orgwikipedia.org
For many years, the broader application of organic azides in synthesis was somewhat limited, partly due to concerns about the stability of low molecular weight azide compounds. wikipedia.orgkit.edu However, this perception changed dramatically with the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and his colleagues. wikipedia.org This reaction, a key example of "click chemistry," proved to be highly reliable, regioselective, and efficient for forming 1,2,3-triazoles. wikipedia.orgchempedia.info The profound impact of this work was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless for their development of click chemistry and bioorthogonal chemistry, fields in which azides play a central role. berkeley.edu
Significance of Azide Acetic Acid as a Versatile Chemical Synthon
This compound (also known as 2-azidoacetic acid) is a valuable synthon precisely because it possesses two distinct and highly useful functional groups within a small molecular framework. broadpharm.comchemimpex.com
The Carboxylic Acid Group: This functional group allows for conventional reactions, such as the formation of stable amide bonds when coupled with primary amines or ester bonds with alcohols. broadpharm.combiosynth.com For reactions with amines, a common strategy involves activating the carboxylic acid, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines under mild pH conditions (pH 7-9). sigmaaldrich.combroadpharm.com
The Azide Group: The azide moiety is remarkably stable under many synthetic conditions and serves as a compact, non-bulky functional group. bohrium.com Its primary role in modern synthesis is as a 1,3-dipole in the Huisgen cycloaddition reaction, particularly the copper-catalyzed variant (CuAAC). biosynth.comsigmaaldrich.com This "click" reaction with terminal alkynes produces a chemically robust 1,4-disubstituted 1,2,3-triazole ring, a structure that is a valuable linker in various chemical applications. wikipedia.orgwikipedia.orgwikipedia.org The azide group is also considered "bioorthogonal," meaning it does not typically react with functional groups found in biological systems, making it ideal for bioconjugation applications. wikipedia.orgberkeley.edu
This dual functionality allows this compound to act as a molecular bridge, linking different chemical entities together. It is frequently used to introduce an azide handle onto molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, thereby preparing them for subsequent ligation with alkyne-containing molecules via click chemistry. chemimpex.comsigmaaldrich.combroadpharm.com
Scope and Academic Research Focus on this compound
The unique properties of this compound have positioned it as a key tool in several areas of academic and industrial research.
Medicinal Chemistry and Drug Discovery: The compound serves as a building block in the synthesis of novel pharmaceuticals. chemimpex.com Its ability to participate in reliable click reactions makes it suitable for creating large libraries of compounds for high-throughput screening. sigmaaldrich.com Researchers have used azide-containing synthons to develop potential enzyme inhibitors, for example, targeting the glyoxalase pathway in pathogenic bacteria. nih.gov
Bioconjugation and Chemical Biology: A major focus of current research is the use of this compound in bioconjugation. chemimpex.com By converting its carboxylic acid to an activated NHS ester, it can be used to attach the azide "handle" to biomolecules. broadpharm.com This allows for the site-specific modification of proteins and other biological macromolecules, enabling the attachment of fluorescent dyes, imaging agents, or drug molecules. chemimpex.comberkeley.edu
Peptide Synthesis: In the field of peptide chemistry, α-azido acids are valued as protected amino acid precursors. bohrium.com The azide group is a small and robust protecting group for the amine functionality, which is advantageous in the solid-phase synthesis of complex peptides and peptidomimetics. bohrium.comnih.govresearchgate.net
Materials Science: Research also extends to materials science, where this compound is used to functionalize surfaces and synthesize novel polymers. chemimpex.com By attaching it to a surface, the azide group is exposed and can be used to "click" other molecules onto that surface, thereby modifying its chemical and physical properties. chemimpex.com
Direct Synthesis Approaches to this compound
The most common and direct method for synthesizing this compound involves the nucleophilic substitution of a halogenated acetic acid with an azide source. This approach is widely documented and can be adapted for various scales and conditions.
The fundamental reaction for producing this compound is the SN2 reaction where an azide anion (N₃⁻) acts as a nucleophile, displacing a halide from the α-carbon of a halogenated acetic acid, such as bromoacetic acid or chloroacetic acid. rsc.org Sodium azide (NaN₃) is the most frequently used source of the azide ion for this transformation. rsc.orgblogspot.com The reaction is versatile and can be performed in both aqueous and non-aqueous media. rsc.orgblogspot.com
Synthesis in an aqueous medium is a common and straightforward method for preparing this compound. rsc.org In a typical procedure, sodium azide is dissolved in water and cooled, after which a halogenated acetic acid, like bromoacetic acid, is added. rsc.orgwiley-vch.de The reaction mixture is often allowed to warm to room temperature and stirred for an extended period, typically overnight, to ensure completion. rsc.orgwiley-vch.de Following the reaction, the mixture is acidified, commonly with hydrochloric acid (HCl), to a low pH (pH 1-4) to protonate the carboxylate and facilitate extraction into an organic solvent like diethyl ether or ethyl acetate. rsc.orgrsc.org
One documented procedure involves dissolving sodium azide in distilled water, cooling the solution to 0°C, and then adding bromoacetic acid. The reaction proceeds overnight as the mixture warms to room temperature, yielding this compound as a colorless oil after acidification and extraction. rsc.org Another method utilizes a higher temperature, heating a mixture of bromoacetic acid, sodium azide, and ammonium chloride in water at 60°C for 12–24 hours.
Microwave-assisted synthesis offers a significant improvement over conventional heating methods by dramatically reducing reaction times and often increasing yields. anilmishra.nameanton-paar.com This technique has been successfully applied to the synthesis of this compound. In a representative protocol, a mixture of 2-chloroacetic acid and sodium azide in an aqueous medium is irradiated in a microwave oven. anilmishra.name This method can achieve high yields in a matter of minutes, for example, a reported yield of 86% was obtained after just 30 minutes of microwave irradiation. anilmishra.name This rapid and efficient synthesis tolerates various functional groups, making it an environmentally benign option. anilmishra.name
Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and purity.
Stoichiometry : The molar ratio of reactants is critical. Using an excess of the azide source is common. For instance, a 2:1 molar ratio of sodium azide to bromoacetic acid has been reported. rsc.org Other protocols have used a much larger excess, up to 10 equivalents of sodium azide.
Reaction Time and Temperature : Reaction times can vary from 30 minutes for microwave-assisted methods to 12-24 hours or overnight for conventional aqueous preparations at room temperature or slightly elevated temperatures (e.g., 60°C). rsc.organilmishra.name One procedure specifies cooling the initial reaction to 0°C before allowing it to warm to room temperature over 16 hours. rsc.orgwiley-vch.de
Solvent : While water is a common solvent, non-aqueous solvents like dimethylformamide (DMF) can also be used. A procedure using DMF as the solvent with a slight excess of sodium azide stirred at room temperature for 16 hours has been documented. blogspot.com
Work-up Procedure : Proper work-up is essential for isolating the product. This typically involves acidification of the reaction mixture to a pH between 1 and 4, followed by extraction with an organic solvent. rsc.orgrsc.org The choice of acid and the final pH can influence the efficiency of the extraction and the final product purity.
| Method | Halogenated Acetic Acid | Azide Source | Solvent | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aqueous Phase | Bromoacetic Acid | Sodium Azide | Water | Overnight (~16 h) | 0°C to RT | 70% | rsc.org |
| Aqueous Phase (Heated) | Bromoacetic Acid | Sodium Azide | Water | 12–24 h | 60°C | 76% | rsc.org |
| Microwave-Assisted | 2-Chloroacetic Acid | Sodium Azide | Aqueous | 30 min | N/A (Irradiation) | 86% | anilmishra.name |
| Non-Aqueous | 2-Bromoacetic Acid | Sodium Azide | DMF | 16 h | RT | >98% (Conversion) | blogspot.com |
Nucleophilic Substitution Reactions of Halogenated Acetic Acids with Azide Sources
Synthesis of this compound Derivatives via Acyl Azide Intermediates
While direct synthesis is effective for this compound itself, derivatives can be accessed through other routes, notably those involving acyl azide intermediates which are precursors to the Curtius rearrangement.
The Curtius rearrangement is a powerful reaction that converts a carboxylic acid into an isocyanate, which can then be transformed into a variety of amine derivatives like amines, carbamates, and ureas. nih.govwikipedia.org The key intermediate in this process is an acyl azide. nih.govorganic-chemistry.org This pathway is used for synthesizing derivatives rather than this compound itself, as the rearrangement results in the loss of the carboxyl group.
The formation of the acyl azide precursor can be achieved through several methods starting from a carboxylic acid:
From Acyl Chlorides : A common two-step method involves first converting the carboxylic acid to its more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride is then treated with an azide salt, such as sodium azide, to form the acyl azide. organic-chemistry.orgraco.cat
From Acyl Hydrazines : Carboxylic acids can be converted to acyl hydrazines by reacting with hydrazine. nih.gov The acyl hydrazine is then treated with nitrous acid to yield the acyl azide. nih.govwikipedia.org
Direct Conversion : One-pot procedures have been developed to convert carboxylic acids directly into acyl azides, avoiding the isolation of reactive intermediates. A widely used reagent for this is diphenylphosphoryl azide (DPPA). nih.gov Other methods utilize a combination of reagents like trichloroacetonitrile, triphenylphosphine, and sodium azide to achieve this direct transformation efficiently. organic-chemistry.org
Once formed, the acyl azide undergoes thermal or photochemical decomposition, losing nitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate, which promptly rearranges to a stable isocyanate. organic-chemistry.orgnih.gov This isocyanate is the pivotal product of the Curtius rearrangement and can be trapped with various nucleophiles to create a wide range of derivatives. nih.gov
Alternative Acyl Azide Generation Strategies
While the Curtius rearrangement traditionally involves the thermal or photochemical decomposition of an acyl azide, several alternative methodologies exist for the generation of these crucial intermediates. These methods offer various advantages, including milder reaction conditions, broader substrate scope, and avoidance of hazardous reagents.
Utilizing Acid Chlorides or Anhydrides with Azide Salts
A common and effective method for preparing acyl azides involves the reaction of acid chlorides or anhydrides with an azide salt, such as sodium azide or trimethylsilyl azide. wikipedia.org This nucleophilic acyl substitution reaction proceeds readily to yield the corresponding acyl azide. raco.cat The choice of the azide salt can influence the reaction conditions and outcomes. For instance, Nα-Fmoc-peptide acid azides have been synthesized from their corresponding acid chlorides using sodium azide, a method that proved to be a viable alternative to the mixed anhydride approach, particularly for peptides with acid-sensitive protecting groups like t-butyl and trityl groups. raco.cat
| Reactant 1 | Reactant 2 | Product | Key Features |
| Acid Chloride | Sodium Azide | Acyl Azide | Common, effective method. |
| Acid Anhydride | Trimethylsilyl Azide | Acyl Azide | Alternative azide source. |
| Nα-Fmoc-peptide acid chloride | Sodium Azide | Nα-Fmoc-peptide acid azide | Suitable for peptides with acid-labile protecting groups. |
Direct Conversion from Carboxylic Acids (e.g., using DPPA)
The direct conversion of carboxylic acids to acyl azides represents a more streamlined approach, circumventing the need to first prepare an acid chloride or anhydride. One of the most widely used reagents for this one-pot transformation is diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov This method is advantageous as it often avoids the isolation of the potentially explosive acyl azide intermediate. nih.gov The reaction proceeds through the formation of a mixed anhydride of the carboxylic acid and phosphoric acid, which then acylates the azide anion to form the acyl azide. nih.gov
Several other reagent systems have been developed for this direct conversion. For example, a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide can convert various carboxylic acids into their corresponding acyl azides in excellent yields at room temperature. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to peptide synthesis without causing deprotection or rearrangement. organic-chemistry.org Other effective systems include:
Triphenylphosphine-trichloroisocyanuric acid: A safe, inexpensive, and general mixed reagent system. raco.cat
Propylphosphonic anhydride (T3P): Used as an acid activator. raco.cat
Peptide coupling agents like EDC and HBTU: Employed for the preparation of acyl azides from a variety of carboxylic acids. raco.cat
Phosphonitrilic chloride trimer (Cl6N3P3) in the presence of NMM: Catalyzes the coupling reaction of carboxylic acids and NaN3. raco.cat
| Reagent/System | Substrate | Key Advantages |
| Diphenylphosphoryl azide (DPPA) | Carboxylic Acids | One-pot procedure, avoids isolation of explosive intermediates. nih.gov |
| Trichloroacetonitrile/Triphenylphosphine/Sodium Azide | Carboxylic Acids | High yields, room temperature, applicable to peptide synthesis. organic-chemistry.orgorganic-chemistry.org |
| Triphenylphosphine-trichloroisocyanuric acid | Carboxylic Acids | Safe, inexpensive, and general. raco.cat |
Conversion from Aldehydes
Acyl azides can also be synthesized directly from aldehydes. One method involves treating aliphatic or aromatic aldehydes with iodine azide. organic-chemistry.orgresearchgate.net If this reaction is conducted at reflux, the Curtius rearrangement occurs in situ, yielding carbamoyl azides. organic-chemistry.org A polymer-supported version of iodine azide in acetonitrile at 83 °C provides a safer alternative for converting aldehydes to acyl azides. organic-chemistry.org Another approach utilizes tert-butyl hypochlorite and sodium azide under mild conditions to directly convert aliphatic, aromatic, and heteroaromatic aldehydes into their corresponding acyl azides in good yields. raco.cat
| Reagent(s) | Substrate | Product | Conditions |
| Iodine Azide | Aldehydes | Acyl Azide | 0-25 °C researchgate.net |
| Iodine Azide | Aldehydes | Carbamoyl Azide | Reflux organic-chemistry.org |
| Polymer-supported Iodine Azide | Aldehydes | Acyl Azide | MeCN, 83 °C organic-chemistry.org |
| tert-Butyl Hypochlorite / Sodium Azide | Aldehydes | Acyl Azide | Mild conditions raco.cat |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org In the context of this compound synthesis, these principles are being applied to develop more environmentally benign and sustainable methodologies.
Solvent-Mediated Approaches (e.g., Polyethylene Glycol 400)
A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. pnas.org Polyethylene glycol 400 (PEG 400) has emerged as an efficient and eco-friendly reaction medium for the synthesis of organic azides. raco.cattandfonline.com PEG 400 is inexpensive, non-toxic, thermally stable, and recyclable, making it an attractive alternative to traditional volatile organic solvents. tandfonline.comorganic-chemistry.org
In the context of acyl azide synthesis, PEG 400 has been successfully employed as a green reaction medium for the nucleophilic substitution reaction of acid chlorides with sodium azide at room temperature. raco.cat This approach offers several advantages, including operational simplicity, shorter reaction times, and high yields. tandfonline.comtandfonline.com The PEG 400 can be recovered and reused for several reaction cycles without a significant loss in efficiency. tandfonline.comtandfonline.com The proposed mechanism suggests that PEG 400, acting as a phase-transfer catalyst, can complex with the sodium cation, thereby increasing the nucleophilicity of the azide anion. tandfonline.com
| Green Solvent | Reaction Type | Substrates | Key Advantages |
| Polyethylene Glycol 400 (PEG 400) | Nucleophilic Substitution | Acid Chlorides, Sodium Azide | Eco-friendly, recyclable, high yields, short reaction times. raco.cattandfonline.comtandfonline.com |
| Polyethylene Glycol 400 (PEG 400) | Nucleophilic Substitution | Halides, Sodium Azide | Broad substrate scope, excellent functional group tolerance. tandfonline.com |
Structure
2D Structure
Properties
Molecular Formula |
C2H4N3O2- |
|---|---|
Molecular Weight |
102.07 g/mol |
IUPAC Name |
acetic acid;azide |
InChI |
InChI=1S/C2H4O2.N3/c1-2(3)4;1-3-2/h1H3,(H,3,4);/q;-1 |
InChI Key |
AVJYMJJJBRIKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Azide Acetic Acid
Fundamental Reactivity Pathways of the Azido Group in Azide (B81097) Acetic Acid Derivatives
The azido group (–N₃) is a versatile functional group characterized by its unique electronic structure and reactivity. In derivatives of azide acetic acid, the azido group imparts several fundamental reaction pathways. Organic azides can be considered as "masked" amines due to their ability to be reduced to the corresponding primary amines. masterorganicchemistry.com A defining characteristic of the azide functionality is its propensity to extrude diatomic nitrogen (N₂), a thermodynamically very stable molecule. chemistrysteps.comnih.gov This elimination of nitrogen gas is a powerful driving force for many reactions involving azides.
The reactivity of the azido group allows it to participate in various transformations, including rearrangements, cycloadditions, and reactions with electrophiles and nucleophiles. nih.gov For instance, the azide ion is an excellent nucleophile and readily participates in substitution reactions. masterorganicchemistry.com The specific reaction pathway often depends on the reaction conditions (e.g., thermal, photochemical, or catalytic) and the nature of the substrate. Key reactions involving the azido group in derivatives of this compound include rearrangements like the Curtius and Schmidt reactions, and cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov
Role in Rearrangement Reactions
The Curtius rearrangement is a thermal decomposition of an acyl azide to yield an isocyanate with the loss of nitrogen gas. wikipedia.orgallen.in First described by Theodor Curtius in 1885, this reaction provides a powerful method for converting carboxylic acids into amines, carbamates, and ureas via the versatile isocyanate intermediate. wikipedia.orgallen.innih.gov
The process begins with the conversion of a carboxylic acid derivative, such as an acyl chloride, into an acyl azide by reacting it with an azide salt like sodium azide. chemistrysteps.comorganic-chemistry.org When heated, this acyl azide undergoes a concerted rearrangement; the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas. wikipedia.org Research indicates the mechanism is a concerted process, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.orgnih.gov A key feature of this rearrangement is the complete retention of the stereochemical configuration of the migrating group. allen.innih.gov
The resulting isocyanate is a reactive intermediate that can be trapped by various nucleophiles. wikipedia.org
Reaction with water leads to an unstable carbamic acid, which spontaneously decarboxylates to form a primary amine. masterorganicchemistry.comorganic-chemistry.org
Reaction with alcohols produces stable carbamates (urethanes). masterorganicchemistry.comwikipedia.org
Reaction with amines yields urea derivatives. wikipedia.org
Table 1: Overview of the Curtius Rearrangement
| Step | Description | Reactant | Intermediate | Product |
|---|---|---|---|---|
| 1 | Acyl Azide Formation | Carboxylic Acid Derivative (e.g., Acyl Chloride) | - | Acyl Azide |
| 2 | Thermal Rearrangement | Acyl Azide | Isocyanate | Isocyanate + N₂ |
| 3 | Nucleophilic Trapping | Isocyanate + Nucleophile (e.g., H₂O, ROH) | Carbamic Acid (with H₂O) | Primary Amine, Carbamate, etc. |
The Schmidt reaction is an organic reaction in which an azide, typically hydrazoic acid (HN₃), reacts with a carbonyl derivative, such as a carboxylic acid, under acidic conditions to yield an amine or amide with the expulsion of nitrogen. wikipedia.org When applied to a carboxylic acid like acetic acid, the product is a primary amine with one less carbon atom due to decarboxylation. wikipedia.org
The reaction is closely related to the Curtius rearrangement, with a key distinction being that the acyl azide intermediate is generated in situ from the carboxylic acid and hydrazoic acid. organic-chemistry.orgwikipedia.org The mechanism for the reaction with a carboxylic acid proceeds as follows:
Protonation of the carboxylic acid and subsequent loss of water forms a reactive acylium ion. wikipedia.org
The acylium ion is attacked by hydrazoic acid to form a protonated acyl azide intermediate. wikipedia.orgchimia.ch
This intermediate undergoes a rearrangement where the alkyl group (R) migrates to the nitrogen atom, leading to the expulsion of dinitrogen and the formation of a protonated isocyanate. wikipedia.org
The protonated isocyanate is then attacked by water to form a carbamate. wikipedia.org
Finally, deprotonation and subsequent loss of carbon dioxide yield the primary amine. wikipedia.org
The reaction conditions are generally mild, though the use of strongly acidic media and the toxic and explosive nature of hydrazoic acid are notable considerations. chimia.chslideshare.net
The kinetics of azide rearrangements, such as the Schmidt reaction, in acidic media are influenced by several factors, including the acid concentration, temperature, and the structure of the substrate. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, facilitating the initial nucleophilic attack by hydrazoic acid. wikipedia.org
In the Schmidt reaction of carboxylic acids, the formation of the acylium ion is a key step, and its rate can be dependent on the strength of the acid used. wikipedia.org The subsequent rearrangement of the protonated azido intermediate is often the rate-determining step. The stability of the transition state during the migratory step, where the R-group shifts and nitrogen is expelled, is critical. Kinetic investigations of related acid-catalyzed rearrangements of azides have shown that the nature of the migrating group and its ability to stabilize any developing positive charge in the transition state can significantly affect the reaction rate. acs.org The decomposition rate of azides is highly dependent on their molecular structure and the surrounding conditions. researchgate.net For instance, studies on the decomposition of various organic azides show that reaction rates can vary by several orders of magnitude depending on the substituents and the presence of catalysts. acs.orgresearchgate.net
Cycloaddition Reactions (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a term used to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgalfa-chemistry.com This reaction involves the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org Azides derived from this compound, such as its esters, are common substrates in this transformation. nih.gov
The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst results in an enormous rate acceleration (10⁷ to 10⁸ times faster) and makes the reaction highly regioselective, proceeding under mild, often aqueous, conditions. organic-chemistry.orgalfa-chemistry.com
The catalytic cycle is generally understood to involve the following steps:
A copper(I) species reacts with the terminal alkyne to form a copper acetylide complex. wikipedia.orgacs.org
The azide coordinates to the copper acetylide.
A cyclization step occurs, forming a six-membered copper-containing intermediate. acs.org
This intermediate rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product and regenerates the copper(I) catalyst. wikipedia.orgacs.org
The robustness of the CuAAC reaction, including its tolerance of a wide range of functional groups and a broad pH range (4 to 12), has made it an invaluable tool in bioconjugation, drug discovery, and materials science. organic-chemistry.orgnih.gov
Table 2: Features of the CuAAC Reaction
| Feature | Description |
|---|---|
| Reactants | Organic Azide (e.g., this compound derivative) and a Terminal Alkyne |
| Catalyst | Copper(I) source, often generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively the 1,4-isomer) |
| Reaction Rate | Dramatically accelerated compared to the uncatalyzed thermal reaction |
| Conditions | Mild; often performed at room temperature in various solvents, including water |
Acid-Catalyzed Azide-Nitrile Cycloadditions
The reaction between azides and nitriles to form tetrazoles is a synthetically important transformation. The cycloaddition of this compound with various nitriles can be significantly accelerated through the use of acid catalysts. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have revealed that both Brønsted and Lewis acids enhance the reaction rate by activating the nitrile substrate.
The catalytic cycle proceeds through a stepwise mechanism. The initial and rate-enhancing step involves the activation of the nitrile by the acid catalyst, making it more electrophilic. This is followed by the nucleophilic attack of the azide, leading to the formation of an open-chain imidoyl azide intermediate. This intermediate subsequently undergoes cyclization to produce the stable tetrazole ring.
Kinetic experiments have shown that for Brønsted acid-catalyzed reactions, hydrazoic acid (HN₃), formed in situ, often acts as the dominant catalytic species. Lewis acids, such as zinc or aluminum salts, function similarly by coordinating to the nitrile nitrogen, thereby activating it for the cycloaddition. This activation leads to the same open-chain intermediate that cyclizes to the tetrazole product.
| Catalyst Type | Mode of Action | Key Intermediate | Mechanism Pathway |
|---|---|---|---|
| Brønsted Acid | Protonation of the nitrile nitrogen | Open-chain imidoyl azide | Stepwise |
| Lewis Acid (e.g., Zn, Al salts) | Coordination to the nitrile nitrogen | Open-chain imidoyl azide | Stepwise |
Regioselectivity and Stereoselectivity in Cycloaddition Pathways
In cycloaddition reactions involving unsymmetrical reactants, such as substituted nitriles or alkynes with this compound, the orientation of the addition can lead to different constitutional isomers. This control of regioselectivity is a critical aspect of synthetic chemistry. While much of the detailed research has focused on azide-alkyne cycloadditions, the underlying principles are relevant.
The regioselectivity of these reactions is often governed by a combination of steric and electronic factors. Catalysts play a pivotal role in directing the outcome. For instance, in the well-known azide-alkyne cycloaddition (a "click reaction"), copper(I) catalysts typically yield 1,4-disubstituted triazoles, whereas ruthenium(II) catalysts can favor the 1,5-disubstituted isomer. This control is achieved through the formation of specific metal-acetylide intermediates that dictate the approach of the azide.
In the absence of metal catalysts, thermal cycloadditions of azides with alkynes often result in a mixture of 1,4- and 1,5-isomers, highlighting the importance of catalytic control. Recent research has also explored metal-free approaches to achieve regioselectivity, such as using supramolecular self-assembly where spatial confinement within nanofibers directs the reaction to a single regioisomer. While these specific examples involve alkynes, they illustrate the strategies that can be employed to control the regiochemical outcome in cycloadditions involving the azide group of molecules like this compound.
Other Significant Chemical Transformations
Staudinger Reaction and Reduction to Amines
A cornerstone reaction of the azide functional group is the Staudinger reaction, which provides a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.orgorganicchemistrytutor.com For this compound, this transformation yields the fundamental amino acid, glycine. The reaction is typically carried out using a phosphine, most commonly triphenylphosphine (PPh₃). wikipedia.org
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.org This initial step forms a phosphazide intermediate. The phosphazide is unstable and readily loses a molecule of dinitrogen (N₂) gas through a four-membered ring transition state to form an iminophosphorane (also known as an aza-ylide). alfa-chemistry.com This intermediate is relatively stable but is readily hydrolyzed upon treatment with water. The hydrolysis cleaves the P=N bond to yield the primary amine (glycine) and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. organic-chemistry.org The formation of the strong P=O bond is a major thermodynamic driving force for the reaction. organicchemistrytutor.com
This two-step process, often performed in a single pot, is known as the Staudinger reduction and is highly valued for its chemoselectivity, as it does not affect many other functional groups that are susceptible to reduction by harsher reagents like catalytic hydrogenation. organicchemistrytutor.comwikipedia.org
Nucleophilic Acyl Substitution Reactions
While the azide moiety is a key reactive center, the carboxylic acid group of this compound also participates in a fundamental class of organic reactions: nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This allows for the derivatization of the carboxyl group to form esters, amides, and other related compounds.
The reaction proceeds via a characteristic addition-elimination mechanism. masterorganicchemistry.com A nucleophile (such as an alcohol for esterification or an amine for amidation) attacks the electrophilic carbonyl carbon. uomustansiriyah.edu.iq This breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate is transient and collapses by reforming the C=O double bond and expelling the most stable leaving group, which in the case of a carboxylic acid is typically a hydroxyl group (as water, often facilitated by acid catalysis) or a carboxylate. pearson.com
To enhance the reactivity, the carboxylic acid is often converted into a more active derivative. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into an acyl chloride. Acyl chlorides are highly reactive acylating agents that readily react with a wide range of nucleophiles to form products like amides and esters with high efficiency. uomustansiriyah.edu.iq
Thermal Decomposition and Nitrene Intermediates
When heated, this compound, as an acyl azide, can undergo thermal decomposition in a process known as the Curtius rearrangement. wikipedia.orgallen.inorganic-chemistry.org This reaction is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom (as CO₂).
The accepted mechanism for the thermal rearrangement is a concerted process where the C-N bond of the R-group (in this case, the azidomethyl group) migrates to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂). wikipedia.org This concerted step avoids the formation of a free acyl nitrene intermediate and proceeds with complete retention of configuration at the migrating group. wikipedia.orgnrochemistry.com The product of this rearrangement is an isocyanate. allen.inorganic-chemistry.org
The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. allen.in If the reaction is performed in the presence of water, the isocyanate is hydrolyzed to an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine and carbon dioxide. organic-chemistry.org Reaction with an alcohol yields a stable carbamate, while reaction with an amine produces a urea derivative. allen.in While the thermal reaction is concerted, photochemical decomposition of acyl azides can proceed through a discrete, highly reactive nitrene intermediate, which may lead to side products. wikipedia.org
Oxidative Reactions Involving Azide Species
The azide group is generally stable to many oxidizing agents, but under specific conditions, it can undergo oxidative transformations. A notable reaction is the oxidation of organic azides to nitro compounds. Reagents such as the HOF·CH₃CN complex (hypofluorous acid in acetonitrile) have been shown to be uniquely capable of this transformation. researchgate.net
The reaction is believed to proceed by the attack of the oxidizing agent on the nitrogen atom attached to the carbon backbone. researchgate.net This is followed by the elimination of N₂ and the formation of a nitroso intermediate. This nitroso derivative is then further oxidized by a second molecule of the reagent to yield the final nitro compound. researchgate.net This method is efficient, often requiring short reaction times at or below room temperature, and tolerates a variety of other functional groups. researchgate.net
Additionally, oxidative cleavage reactions can occur in molecules containing azide functionalities. While not a direct oxidation of the azide itself, certain protocols involving oxidizing agents can lead to fragmentation of the carbon skeleton adjacent to the azide group. For example, some methods have been developed for the oxidative cleavage of C-C bonds in 1,3-diketones to generate acyl azides using hypervalent iodine reagents. acs.org
| Reaction | Key Reagent(s) | Key Intermediate | Product from this compound |
|---|---|---|---|
| Staudinger Reaction | Triphenylphosphine (PPh₃), H₂O | Iminophosphorane | Glycine |
| Nucleophilic Acyl Substitution | Alcohols, Amines (often with acid/base catalyst or after activation) | Tetrahedral intermediate | Esters, Amides |
| Thermal Decomposition (Curtius) | Heat (Δ) | Isocyanate | Amine (after hydrolysis), Carbamate, Urea |
| Oxidation | HOF·CH₃CN | Nitroso intermediate | Nitroacetic acid |
Acetic Acid as a Catalyst or Co-reagent in Azide-Related Reactions
Acetic acid and its derivatives, notably thioacetic acid, play significant roles as catalysts or co-reagents in a variety of chemical transformations involving organic azides. Their involvement ranges from facilitating heterocycle synthesis and participating in metal-catalyzed cycloadditions to acting as a key reagent in the direct conversion of azides to amides. Mechanistic studies have revealed that the function of acetic acid can be subtle yet crucial, influencing catalytic cycles and reaction pathways.
Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, copper(II) acetate (Cu(OAc)₂) is often employed as a catalyst precursor. The acetate ligands are not merely spectators; they are integral to the catalytic mechanism. Mechanistic investigations into the ynamine-azide (3+2) cycloaddition have shown that the process is catalyzed by a Cu(I) species formed in situ. acs.org The reaction begins with the homocoupling of the ynamine substrate, which results in the reduction of the Cu(II) precatalyst to the active Cu(I) species. acs.org
The acetate ligands associated with the copper center play a role in the final protodemetalation of the copper-triazolide intermediate to yield the triazole product. acs.org It is proposed that dissociated acetic acid, or a protonated triazole product acting as a proton shuttle in equilibrium with the acetate ligands, can facilitate this final protonation step, thereby regenerating the active catalyst and completing the cycle. acs.org
As a Reagent in Heterocycle Synthesis
Acetic acid can also serve as a reagent or reaction medium in the synthesis of various heterocycles derived from azides. For instance, it has been used as the reagent and solvent for the synthesis of triazole derivatives, where the reaction is carried out at elevated temperatures. nih.gov In this context, acetic acid provides a protic environment that can facilitate the necessary transformations for ring formation.
The Sodium Azide/Acetic Acid Reagent System
A combination of sodium azide and acetic acid is utilized as a specific reagent system for certain chemical analyses, such as the triple oxygen stable isotope analysis of nitrite. researchgate.net In this application, the reagent is prepared by combining sodium azide with acetic acid and flushing with an inert gas. researchgate.net This solution is then used to convert nitrite (NO₂⁻) samples into nitrous oxide (N₂O) for mass spectrometry. researchgate.net The reaction is quenched by neutralizing the acidic solution with a strong base. researchgate.net This demonstrates the role of acetic acid as a co-reagent with sodium azide to generate the reactive species required for the desired chemical conversion.
Thioacetic Acid in the Conversion of Azides to Amides
A significant application involving an acetic acid derivative is the use of thioacetic acid to convert organic azides directly into acetamides. This transformation is highly efficient and chemoselective. springerprofessional.deresearchgate.net Extensive mechanistic studies, combining experimental and computational data, have revised the understanding of this reaction. researchgate.netresearchgate.net It has been demonstrated that the reaction does not proceed through the formation of an amine intermediate, which would subsequently be acylated. researchgate.netresearchgate.net
Instead, the mechanism is dependent on the electronic nature of the azide. researchgate.net For relatively electron-rich azides, the reaction is believed to proceed via an anion-accelerated [3+2] cycloaddition between the azide and a thiocarboxylate to form a thiatriazoline intermediate. researchgate.net This intermediate then decomposes via a retro-[3+2] cycloaddition to yield the amide, nitrogen gas, and elemental sulfur. researchgate.net For highly electron-poor azides, the mechanism involves the initial union of the terminal nitrogen of the azide with the sulfur of the thiocarboxylate to form a linear adduct, which then cyclizes to the thiatriazoline. researchgate.net
The utility of this reaction is highlighted in the synthesis of complex molecules, such as in the late-stage functionalization of polysaccharides and en route to oroidin alkaloids. springerprofessional.denih.gov The reaction is compatible with various functional groups and can be performed in both aprotic and protic solvents, including water. springerprofessional.deresearchgate.net
Table 1: Reaction of Diazide (13) with Thioacetic Acid Data sourced from exploratory studies en route to oroidin alkaloids. nih.gov
| Entry | Reactant | Conditions | Products | Outcome |
|---|---|---|---|---|
| 1 | Diazide 13 | Thioacetic acid, neat | Bis-amide (22 ) and Hydrosulfenylation Product (23 ) | Isolated as a mixture; Product 23 was the major component. |
| 2 | Diazide 16 (deprotected) | Thioacetic acid | Product 30 | Reaction was selective and rapid (2-3 min) with no evidence of hydrosulfenylation. |
Table 2: Representative Azide Transformations Involving Acetic Acid or Thioacetic Acid
| Reaction Type | Azide Substrate | Reagent/Catalyst System | Key Role of Acid/Derivative | Product Type | Reference |
|---|---|---|---|---|---|
| Amide Synthesis | Polysaccharide Azides | Thioacetic acid | Co-reagent for direct conversion of azide to acetamide. | Acetamido Polysaccharides | springerprofessional.de |
| CuAAC | Ynamines and Azides | Cu(OAc)₂ | Acetate ligand on precatalyst; potential proton shuttle for final protodemetalation step. | 1,2,3-Triazoles | acs.org |
| Isotope Analysis | Nitrite (in solution) | Sodium azide / Acetic acid | Co-reagent to generate reactive species for N₂O formation. | Nitrous Oxide (N₂O) | researchgate.net |
| Heterocycle Synthesis | Azido-precursors | Acetic acid | Reaction medium/reagent at elevated temperature. | Triazoles | nih.gov |
Computational and Spectroscopic Characterization Studies of Azide Acetic Acid
Computational Investigations of Reaction Mechanisms
Computational chemistry provides invaluable insights into the intricate details of reaction pathways that are often difficult to discern through experimental methods alone. For azide (B81097) acetic acid, theoretical studies are crucial for understanding its reactivity, particularly in cycloaddition reactions and thermal decompositions.
Density Functional Theory (DFT) Studies on Azide Reaction Pathways
Density Functional Theory (DFT) has emerged as a robust method for investigating the reaction mechanisms of organic azides. While specific DFT studies exclusively focused on azide acetic acid are not extensively available in the current literature, the well-established reactivity of the azide functional group allows for informed predictions of its behavior. The primary reaction pathway for organic azides is the 1,3-dipolar cycloaddition.
DFT calculations on similar organic azides, such as methyl azide and phenyl azide, have been performed to explore their cycloaddition reactions with various dipolarophiles. nih.gov These studies commonly employ functionals like B3LYP to map the potential energy surface of the reaction. The findings from these studies suggest that the reaction of this compound would proceed through a concerted mechanism in many cases, where the formation of the two new sigma bonds occurs in a single transition state. The regioselectivity of such reactions is governed by the electronic and steric properties of both the azide and the dipolarophile.
Furthermore, the thermal decomposition of 2-azidoacetic acid has been investigated, with evidence suggesting a concerted mechanism involving the elimination of molecular nitrogen and the simultaneous formation of methanimine and carbon dioxide. acs.org
Modeling of Transition States and Energy Barriers
The elucidation of reaction mechanisms heavily relies on the identification and characterization of transition states and the calculation of associated energy barriers. ox.ac.ukjohnhogan.infowikipedia.orglibretexts.orgyoutube.com For the reactions of this compound, computational modeling is essential to predict the feasibility and kinetics of different pathways.
In the context of 1,3-dipolar cycloadditions, DFT calculations are used to locate the transition state structures. These calculations provide geometric parameters of the activated complex and the activation energy, which is the energy difference between the reactants and the transition state. The height of this energy barrier determines the reaction rate. For related azide cycloadditions, these barriers have been computationally determined, providing a framework for estimating the reactivity of this compound.
For instance, in the thermal decomposition of 2-azidoacetic acid, a concerted pathway implies a single transition state leading directly to the products. acs.org Computational modeling of this transition state would be crucial to confirm the mechanism and calculate the activation energy required for the decomposition. The absence of specific published models for this compound's transition states highlights an area for future research.
Electronic Structure Calculations
Understanding the electronic structure of this compound is fundamental to comprehending its chemical behavior. Electronic structure calculations provide information about molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of reactivity.
Calculations on similar small organic azides have revealed insights into the electronic nature of the azide group. eajournals.orgchemicalbook.commdpi.comresearchgate.netnih.gov The distribution of electron density in the azide moiety, with its characteristic linear arrangement of three nitrogen atoms, is crucial for its participation in cycloaddition reactions. The terminal nitrogen atoms of the azide group are typically nucleophilic, while the central nitrogen is electrophilic.
The electronic properties of the acetic acid portion of the molecule will undoubtedly influence the reactivity of the azide group. The carboxylic acid group is an electron-withdrawing group, which can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the azide. Electronic structure calculations would quantify this influence and help in predicting the reactivity of this compound in various chemical transformations.
Spectroscopic Characterization of Synthesized this compound and Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized chemical compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary methods for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-azidoacetic acid has been reported, providing key diagnostic signals. rsc.orgcfplus.cz The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, while the protons on the carbon adjacent to the azide group appear as a singlet at a distinct chemical shift.
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| -COOH | 9.87 | Singlet | 1H |
| -CH₂- | 3.97 | Singlet | 2H |
| ¹H NMR data for 2-azidoacetic acid. rsc.org |
Another reported ¹H-NMR spectrum in CDCl₃ shows signals at 11.64 ppm (1H, -COOH) and 4.00 ppm (2H, -CH₂-). cfplus.cz
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conjugation Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.netresearchgate.netnih.govhmdb.canist.govnih.govkisti.re.kr
For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the azide group, the carboxylic acid group, and the C-H bonds. The most prominent and diagnostic peak is the asymmetric stretching vibration of the azide group, which appears as a strong and sharp band in the region of 2100 cm⁻¹. rsc.org The presence of this band is a clear confirmation of the successful incorporation of the azide functionality.
The carboxylic acid group gives rise to a broad O-H stretching band typically in the range of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹. The C-H stretching vibrations of the methylene group are expected in the 3000-2850 cm⁻¹ region.
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Azide (-N₃) | Asymmetric stretch | ~2100 |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |
| Carbonyl (C=O) | Stretch | 1760 - 1690 |
| Methylene (C-H) | Stretch | 3000 - 2850 |
| Expected FTIR absorption frequencies for 2-azidoacetic acid. rsc.org |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis
Mass spectrometry serves as a fundamental analytical technique for the characterization of this compound, enabling precise determination of its molecular mass and offering insights into its structural stability and decomposition pathways through fragmentation analysis.
Molecular Mass Verification
The molecular formula of this compound is established as C₂H₃N₃O₂. High-resolution mass spectrometry (HRMS) provides an exact mass, which is a critical parameter for confirming the elemental composition of the molecule. The theoretical exact mass of this compound has been calculated to be 101.022526347 Da nih.gov. Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of this compound, as it typically allows for the detection of the intact molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ can be detected, confirming the molecular weight of 101.06 g/mol nih.govbiosynth.com.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation patterns of this compound. The fragmentation of simple carboxylic acids often involves characteristic losses of neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), or radicals like hydroxyl (•OH) and carboxyl (•COOH) libretexts.org. For this compound, the fragmentation is further influenced by the presence of the energetic azide group.
A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which is a highly stable neutral species researchgate.net. This process generates a highly reactive nitrene intermediate, which can then undergo further rearrangements and fragmentation. For this compound, key fragmentation pathways observed under electron ionization (EI) or collision-induced dissociation (CID) include:
Loss of N₂: The initial and often predominant fragmentation step for azides is the elimination of molecular nitrogen (28 Da).
Loss of COOH: Cleavage of the bond between the alpha-carbon and the carboxyl group can result in the loss of a carboxyl radical (45 Da) libretexts.org.
Decarboxylation: The loss of carbon dioxide (44 Da) from the molecular ion is another common pathway for carboxylic acids.
Studies involving ESI-MS/MS of this compound complexed with transition metals such as Nickel (Ni), Cobalt (Co), and Iron (Fe) reveal more complex fragmentation behaviors. In these cases, the metal center can mediate the fragmentation process sci-hub.senih.govresearchgate.net. For instance, in the analysis of [Ni(II)(Azidoacetic Acid)X]⁺ complexes (where X is an anion like Cl), common fragmentation pathways include the loss of N₂ and hydrocyanic acid (HCN) acs.org. These studies suggest that the coordination of this compound to the metal can occur through both the oxygen and nitrogen atoms, influencing the subsequent fragmentation routes and even promoting processes like C-C bond activation nih.govresearchgate.net.
Below is a table summarizing common fragments of this compound observed in mass spectrometry.
| Fragment Ion (Formula) | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
|---|---|---|
| [C₂H₃N₃O₂]⁺• | 101 | - (Molecular Ion) |
| [C₂H₃NO₂]⁺• | 73 | N₂ |
| [CH₂N₃]⁺ | 56 | COOH |
| [C₂H₃N₃O]⁺ | 85 | O |
| [HNCO]⁺• | 43 | CH₂N₂ |
UV-Visible Spectroscopy for Reaction Monitoring and Quantification
UV-Visible spectroscopy is a versatile tool for studying this compound, particularly for monitoring the progress of chemical reactions and for quantitative analysis. The utility of this technique relies on the principle that the azide functional group and its reaction products possess distinct chromophores that absorb light in the UV-visible range.
Reaction Monitoring
Organic azides exhibit characteristic UV absorption bands. Alkyl azides typically show two absorption bands: a weak band around 287 nm and a stronger band around 216 nm, which arise from electronic transitions within the azide moiety at.ua. The progress of reactions involving the azide group can be monitored by observing changes in these absorption bands.
A prominent application is in "click chemistry," specifically the azide-alkyne cycloaddition reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is often monitored by following the disappearance of the characteristic absorbance of the cycloalkyne reactant, such as dibenzocyclooctyne (DBCO), which has a distinct absorption peak around 308 nm researchgate.netigem.org. As the reaction between the DBCO-containing molecule and this compound proceeds to form a triazole, the absorbance at 308 nm decreases, providing a real-time kinetic profile of the reaction researchgate.netigem.org.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The formation of the triazole product in CuAAC reactions can also be monitored. In some systems, the product itself has a unique absorption wavelength that can be tracked. For example, in a model CuAAC reaction, the formation of a colored product was monitored by the increase in absorbance at 650 nm researchgate.net.
Furthermore, reactions involving metal complexes of this compound can be monitored by observing changes in charge-transfer bands. For instance, the oxidation of a coordinated azide in a Ruthenium complex was followed by the disappearance of a peak at 445 nm researchgate.net.
Quantification
UV-Visible spectroscopy, in conjunction with the Beer-Lambert Law, allows for the quantification of this compound or the extent of its reaction.
Indirect Quantification via Reaction: A common method for quantifying surface azide groups involves reacting them with a molar excess of a chromophoric reagent like DBCO. By measuring the decrease in absorbance of the DBCO reagent at 308 nm after the reaction has gone to completion, the amount of azide that has reacted can be precisely calculated researchgate.net.
Colorimetric Quantification: Azide ions can be quantified by forming a colored complex with an iron(III) salt in an acidic medium. The resulting yellow-colored product can be measured spectrophotometrically. A method for determining sodium azide has been established where the maximal absorption wavelength (λmax) is observed at 460 nm uctm.edu. This principle can be adapted for the quantification of this compound in various samples.
The following table summarizes the application of UV-Visible spectroscopy in the analysis of azide-containing compounds.
| Application | Method | Wavelength (nm) | Observed Change | Reference Reaction Type |
|---|---|---|---|---|
| Reaction Monitoring | Disappearance of Reactant Peak | 308 | Decrease in Absorbance | SPAAC (with DBCO) researchgate.netigem.org |
| Reaction Monitoring | Disappearance of Complex Peak | 445 | Decrease in Absorbance | Oxidation of Coordinated Azide researchgate.net |
| Quantification | Indirect via DBCO reaction | 308 | Decrease in Absorbance | SPAAC (with DBCO) researchgate.net |
| Quantification | Colorimetric with Iron(III) | 460 | Increase in Absorbance | Formation of Fe-azide complex uctm.edu |
X-ray Crystallographic Analysis of Metal Complexes with this compound Ligands
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids, providing precise information on bond lengths, bond angles, and coordination geometries nih.govresearchgate.net. While the crystal structure of this compound itself is not widely reported, numerous studies on its metal complexes have been conducted. These studies are crucial for understanding how this compound behaves as a ligand in coordination chemistry.
This compound is a versatile ligand capable of coordinating to metal centers in several ways. It can act as a monodentate ligand through one of the carboxylate oxygen atoms or through a terminal nitrogen atom of the azide group. It can also function as a bidentate or even a bridging ligand, linking multiple metal centers.
A significant example is the structural characterization of a di-azide iron(III) complex, LFe(N₃)₂, where L is a tetradentate ligand incorporating an acetic acid moiety (7-diisopropyl-1,4,7-triazacyclononane-1-acetic acid) nih.gov. This complex serves as an excellent model for understanding the coordination of both azide and acetate groups to a metal center. The X-ray analysis revealed a six-coordinate iron center with a distorted octahedral geometry. The two azide ligands were found to be crystallographically distinct, with different Fe-N bond lengths (2.023 Å and 2.051 Å) and Fe-N-N angles nih.gov. This structural difference was correlated with distinct Fe-N₃ stretching modes observed in resonance Raman spectroscopy nih.gov.
The structural data from such crystallographic studies are invaluable. They confirm the coordination modes of the ligand and reveal the precise geometry of the metal's coordination sphere. For instance, studies on various transition metal-azido complexes show that the azide ligand can coordinate in a terminal (end-on) fashion or act as a bridge between two metal centers in either an end-on (EO) or end-to-end (EE) fashion mdpi.comresearchgate.net. The coordination mode significantly influences the magnetic properties of the resulting complexes researchgate.net.
The table below presents representative crystallographic data for the LFe(N₃)₂ complex, which models the coordination environment relevant to this compound complexes.
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Crystal system of the LFe(N₃)₂ complex nih.gov |
| Space Group | P2₁/n | Space group of the LFe(N₃)₂ complex nih.gov |
| Fe-N (azide 1) | 2.023(3) Å | Bond length between Iron(III) and the first azide ligand nih.gov |
| Fe-N (azide 2) | 2.051(3) Å | Bond length between Iron(III) and the second azide ligand nih.gov |
| Fe-O (acetate) | 1.979(2) Å | Bond length between Iron(III) and the carboxylate oxygen nih.gov |
| N-Fe-N (azides) | 92.71(12)° | Angle between the two coordinated azide ligands nih.gov |
Future Research Directions and Methodological Advancements
Development of Novel and More Efficient Synthetic Strategies for Azide (B81097) Acetic Acid
The continued and expanded use of Azide Acetic Acid necessitates the development of synthetic routes that are not only high-yielding but also align with the principles of green chemistry. The classical synthesis involves the nucleophilic substitution of a haloacetic acid with an azide salt, a reliable but improvable method.
Future research is focused on enhancing the efficiency, safety, and environmental footprint of this compound synthesis. Traditional methods often rely on the substitution of bromoacetic acid or chloroacetic acid with sodium azide in either aqueous or non-aqueous solvents like dimethylformamide (DMF). blogspot.comrsc.org While effective, these methods can involve lengthy reaction times and hazardous materials.
Emerging strategies aim to overcome these limitations. The use of non-aqueous solvents has been explored to streamline the process. blogspot.com For instance, a solution of 2-bromoacetic acid in DMF with sodium azide can be stirred for 16 hours at room temperature to achieve high conversion. blogspot.com Another common procedure involves dissolving sodium azide in water, cooling the solution, adding bromoacetic acid, and allowing the reaction to proceed overnight. rsc.orgwiley-vch.de Modifications to this aqueous method, such as stirring at elevated temperatures (e.g., 60°C), have also been documented. rsc.org Research into greener solvents, phase-transfer catalysis, and flow chemistry setups could significantly reduce waste and improve safety by minimizing the accumulation of potentially unstable intermediates. Furthermore, the development of enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional organic synthesis.
| Method | Starting Materials | Typical Conditions | Reported Yield | Advantages/Disadvantages |
|---|---|---|---|---|
| Aqueous Synthesis | Bromoacetic acid, Sodium azide | Water, 0°C to room temperature, overnight | 70% rsc.org | Uses water as a solvent; can require long reaction times. |
| Non-Aqueous Synthesis | Bromoacetic acid, Sodium azide | DMF, Room temperature, 16 hours | ~98% conversion blogspot.com | High conversion; uses organic solvent. |
| Elevated Temperature Aqueous Synthesis | Bromoacetic acid, Sodium azide | Water, 60°C, overnight | 76% rsc.org | Potentially faster reaction rates; requires heating. |
Exploration of Undiscovered Reactivity Paradigms for this compound
The utility of this compound is largely defined by the reactivity of its two functional groups. The azide group is renowned for its participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazoles. medchemexpress.com The carboxylic acid group readily engages in reactions to form stable amide bonds when activated. vectorlabs.com
While these reactions are well-established, the full reactive potential of this compound remains an area for future exploration. Research into novel reactivity paradigms could unlock new synthetic pathways and applications. One such area is the reaction between azides and thioacids. Mechanistic studies have revealed that this transformation proceeds through a thiatriazoline intermediate to form amides, demonstrating that amines are not intermediates in the process. researchgate.net This revised understanding opens new avenues for chemoselective amide bond formation under specific conditions.
Furthermore, exploring different catalytic systems for cycloaddition reactions could yield novel outcomes. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce different regioisomers compared to the copper-catalyzed variant, and DFT studies have been used to model its mechanism. researchgate.net Applying such alternative catalytic systems to this compound and its derivatives could provide access to a wider range of molecular architectures. Investigating its role in multicomponent reactions, beyond its use as a simple bifunctional linker, could also lead to the rapid assembly of complex molecular scaffolds.
| Reactivity Paradigm | Reactant | Key Mechanistic Feature | Product | Potential Advantage |
|---|---|---|---|---|
| Established: CuAAC | Terminal Alkyne | Copper(I) catalysis | 1,4-disubstituted 1,2,3-triazole | High efficiency and regioselectivity. medchemexpress.com |
| Established: SPAAC | Strained Cyclooctyne (e.g., DBCO) | Ring strain release | 1,2,3-triazole | Bioorthogonal, copper-free. medchemexpress.com |
| Emerging: Thioacid Reaction | Thioacid | Thiatriazoline intermediate researchgate.net | Amide | Alternative, chemoselective route to amides. |
| Exploratory: RuAAC | Alkyne | Ruthenium catalysis | 1,5-disubstituted 1,2,3-triazole | Access to alternative triazole regioisomers. researchgate.net |
Integration of Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
The advancement of computational chemistry offers powerful tools to accelerate the discovery of new synthetic methods and to deepen the understanding of reaction mechanisms. The integration of these models is a key future direction for research involving this compound.
Density Functional Theory (DFT) has proven invaluable for studying 1,3-dipolar cycloadditions. mdpi.com Computational studies can accurately model reaction pathways, calculate energy barriers, and predict the site- and regio-selectivity of reactions between azides and various substrates like allenes or guanidines. nih.govnih.govmdpi.com Applying these DFT methods to the reactions of this compound could pre-emptively identify promising reaction partners and conditions, thereby guiding experimental efforts and reducing trial-and-error approaches.
Beyond mechanistic studies, computational modeling is being used for predictive synthesis. Researchers have successfully used computational models to prescreen compounds and predict which substrates will react to form complex heterocycles, expanding the known scope of reactions. mit.edu This data-driven approach could be applied to this compound to discover entirely new transformations. Similarly, computer-aided molecular design (CAMD) has been used to design novel azido-ester structures as green energetic plasticizers by theoretically assessing their properties before synthesis. rsc.org This "design-before-synthesis" paradigm could be used to create novel this compound derivatives with tailored properties for specific applications in materials science or medicinal chemistry.
| Computational Tool | Predicted Property/Outcome | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy barriers, transition states, regioselectivity. researchgate.netnih.govmdpi.com | Elucidation of reaction mechanisms; rationalization of experimental outcomes. |
| Predictive Synthesis Models | Feasibility and yield of unknown reactions. mit.edu | Discovery of novel reactions and expansion of substrate scope. |
| Computer-Aided Molecular Design (CAMD) | Physicochemical and energetic properties of novel derivatives. rsc.org | Rational design of new materials and molecules with desired functions. |
Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science
The dual functionality of this compound makes it an ideal scaffold for interdisciplinary research, bridging the gap between medicinal chemistry and materials science.
In medicinal chemistry , this compound serves as a versatile building block and linker. chemimpex.com Its ability to participate in bioorthogonal click chemistry makes it crucial for bioconjugation, where it can be used to attach therapeutic agents or imaging probes to biomolecules. chemimpex.com It is explicitly mentioned as a tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising new class of drugs. medchemexpress.com The azide group provides a reliable handle for ligation, while the carboxylic acid can be used to connect to other parts of the molecular construct. Its utility also extends to solid-phase peptide synthesis, where α-azido acids are used to build peptide chains. nih.gov
In materials science , this compound is valuable for creating functional polymers and modifying surfaces. chemimpex.com The azide group can be used to cross-link polymer chains or to graft molecules onto surfaces via click reactions, thereby altering the material's properties, such as adhesion or functionality. chemimpex.com For example, it has been used to functionalize nanoparticles, which is a key step in developing systems for targeted drug delivery. rsc.org Furthermore, related azido acetate esters have been investigated as energetic plasticizers, highlighting the potential for this compound derivatives in the field of energetic materials. rsc.org
| Field | Specific Application | Role of this compound |
|---|---|---|
| Medicinal Chemistry | PROTAC Synthesis | Bifunctional linker connecting different parts of the chimera. medchemexpress.com |
| Medicinal Chemistry | Bioconjugation | Provides an azide handle for bioorthogonal click reactions. chemimpex.com |
| Medicinal Chemistry | Peptide Synthesis | Serves as a building block (α-azido acid) for solid-phase synthesis. nih.gov |
| Materials Science | Surface Modification | Enables grafting of molecules onto surfaces to enhance functionality. chemimpex.com |
| Materials Science | Nanoparticle Functionalization | Used to attach targeting ligands or other molecules to nanoparticles. rsc.org |
| Materials Science | Functional Polymers | Acts as a monomer or cross-linking agent to create advanced materials. chemimpex.com |
Q & A
Q. What are the key physicochemical properties of azide acetic acid, and how do they influence experimental handling?
Q. How is this compound synthesized, and what analytical methods validate its purity?
this compound is typically synthesized via nucleophilic substitution, replacing a hydroxyl or halide group in acetic acid derivatives with an azide. For example, sodium azide (NaN₃) reacts with bromoacetic acid in a polar solvent under controlled pH. Purity is validated using:
- NMR Spectroscopy : Peaks at δ 3.5–4.0 ppm (CH₂ adjacent to -N₃) and δ 12–13 ppm (carboxylic proton) .
- IR Spectroscopy : Stretching vibrations at ~2100 cm⁻¹ (-N₃) and 1700 cm⁻¹ (C=O) .
- HPLC : Retention time comparison against a certified reference standard .
Advanced Research Questions
Q. What challenges arise in quantifying trace this compound in peptide conjugates, and how are they resolved?
Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what experimental controls ensure reaction fidelity?
In CuAAC, this compound reacts with terminal alkynes (e.g., propargylamines) to form 1,2,3-triazole linkages. Key steps:
Q. How should researchers design experiments to assess this compound’s impact on enzymatic activity?
To evaluate this compound as an enzyme inhibitor (e.g., acetyltransferase):
- Dose-Response Assays : Vary this compound concentration (0–10 mM) with fixed substrate/enzyme levels .
- Activity Measurement : Use colorimetric assays (e.g., Ellman’s reagent for thiol detection) to quantify residual enzyme activity .
- Data Interpretation : Compare IC₅₀ values with structurally similar inhibitors (e.g., iodoacetamide) to infer mechanism .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
